2-[(Heptan-2-yl)amino]butan-1-ol
Description
2-[(Heptan-2-yl)amino]butan-1-ol is a secondary amino alcohol characterized by a butan-1-ol backbone substituted with a heptan-2-ylamine group. Its molecular formula is C₁₁H₂₅NO, with a molecular weight of 187.33 g/mol.
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
2-(heptan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-4-6-7-8-10(3)12-11(5-2)9-13/h10-13H,4-9H2,1-3H3 |
InChI Key |
IBVGYPLQLMLABS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(CC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-2-yl)amino]butan-1-ol typically involves the reaction of heptan-2-amine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[(Heptan-2-yl)amino]butan-1-ol may involve more complex processes, including the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .
Scientific Research Applications
2-[(Heptan-2-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(Heptan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-[(Heptan-2-yl)amino]butan-1-ol with structurally related amino alcohols, emphasizing differences in substituents, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Aliphatic vs. Aromatic Groups: The heptan-2-yl group in the target compound confers higher hydrophobicity compared to aromatic derivatives like 2-[(phenylmethylidene)amino]butan-1-ol. However, the phenylmethylidene analog exhibits superior corrosion inhibition (90% efficiency) due to enhanced electron-withdrawing effects stabilizing the protective layer on copper surfaces .
- Heteroaromatic Influence: The thiophene-containing analog (2-(thiophen-2-ylmethylamino)butan-1-ol) has a lower molecular weight (185.29 g/mol) and moderate lipophilicity (XLogP3: 1.3), suggesting better solubility in organic solvents than aliphatic or purely aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
